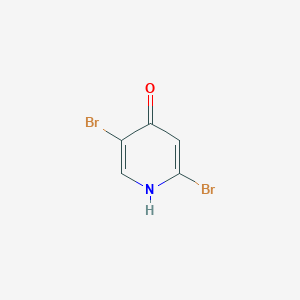

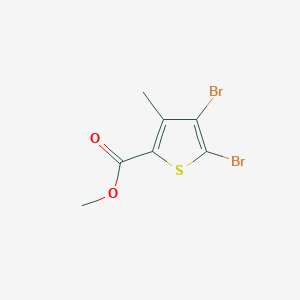

2,5-Dibromopyridin-4-OL

説明

2,5-Dibromopyridin-4-ol is a chemical compound with the CAS Number: 1033203-55-2 . It has a linear formula of C5H3Br2NO and a molecular weight of 252.89 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2,5-Dibromopyridin-4-OL is 1S/C5H3Br2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) . This indicates that the molecule consists of a pyridine ring with bromine atoms at the 2 and 5 positions and a hydroxyl group at the 4 position .Physical And Chemical Properties Analysis

2,5-Dibromopyridin-4-OL is a solid at room temperature . It has a molecular weight of 252.89 . The storage temperature is room temperature in an inert atmosphere .科学的研究の応用

Methods : It is synthesized from 2-aminopyridine and used in various drug development processes, including the synthesis of complex molecules through reactions like nucleophilic substitution .

Methods : Its bromine groups make it a suitable candidate for further chemical modifications required in the formation of mesophases in liquid crystals .

Methods : It is incorporated into polymer chains to create brominated polymers that can undergo further chemical transformations .

Methods : Its nitrogen and bromine atoms coordinate with metal ions, creating stable complexes used in catalysis and material science .

Methods : The compound undergoes reactions like metal-halogen exchange and oxidative additions, enabling the synthesis of diverse organic structures .

Methods : It is involved in the synthesis of active ingredients in pesticides, contributing to their effectiveness .

Methods : It is involved in chemical reactions that lead to the formation of complex dye molecules, where its bromine atoms play a crucial role in the molecular structure .

Methods : It is used to create active ingredients that are effective against a wide range of pests, owing to its halogenated nature .

Methods : Its reactive bromine groups can be used to introduce specific functional groups that contribute to flavor profiles .

Methods : It may be mixed with other compounds to create solvents with desired characteristics for various industrial processes .

Methods : Its structure allows for the introduction of pharmacologically active groups into drug molecules .

Methods : It can be incorporated into materials to alter their physical and chemical properties for specific applications .

Methods : The compound participates in intra- and intermolecular reactions to form various piperidine derivatives, including substituted piperidines and piperidinones .

Methods : Its bromine atoms can act as anchoring sites for catalytic metals or as activating groups for catalytic processes.

Methods : Its reactivity allows for the creation of compounds that target specific biological pathways in weeds and fungi .

Methods : It is incorporated into materials during the synthesis process to modify their intrinsic properties .

Methods : It reacts with analytes to form detectable or quantifiable products .

Methods : Its molecular structure allows for the controlled assembly of nanoscale structures .

Safety And Hazards

The safety information for 2,5-Dibromopyridin-4-OL includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

特性

IUPAC Name |

2,5-dibromo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKGVEHUYFIUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromopyridin-4-OL | |

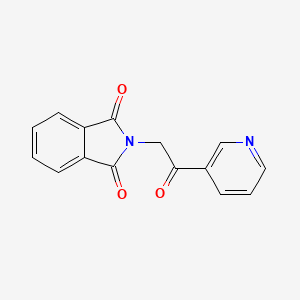

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

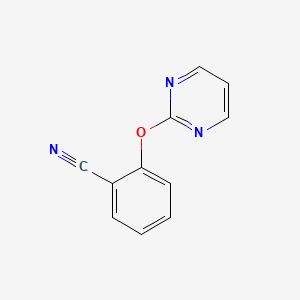

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)